![molecular formula C17H16N2O3S2 B2560432 N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-43-8](/img/structure/B2560432.png)
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTA is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized by researchers at the University of California, San Francisco in 2004. Since then, MTA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Applications De Recherche Scientifique
Antimalarial and Antiviral Activity
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial and potential antiviral activities. These compounds have shown promising results in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. Additionally, their molecular docking studies suggest potential for targeting SARS-CoV-2 proteins, indicating a broad spectrum of antiviral activity (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Properties
These compounds have also been synthesized and evaluated for their antimicrobial and antifungal properties. The creation of new heterocyclic compounds incorporating the sulfamoyl moiety has demonstrated effective antimicrobial activity against various bacteria and fungi, showcasing their potential as new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Research into N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives has extended into the field of cancer treatment, with some compounds showing considerable antitumor activity against a range of cancer cell lines. This highlights the potential for these compounds to be developed into novel anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory potential of these compounds has been explored, particularly their ability to inhibit α-glucosidase and acetylcholinesterase. This suggests a potential application in treating diseases like diabetes and Alzheimer's through the modulation of enzyme activity (Abbasi et al., 2019).
Antioxidant Properties
Furthermore, some derivatives have been synthesized to evaluate their antioxidant activity. Amidomethane sulfonyl-linked bis heterocycles, for example, have exhibited excellent antioxidant activity, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases (Talapuru et al., 2014).
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-18-15-8-5-13(10-16(15)23-11)19-17(20)9-12-3-6-14(7-4-12)24(2,21)22/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJLWJYNMTJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.